Comparative Dipeptidyl Peptidase Inhibition Profile: Selectivity Among DPP Family Members
Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate demonstrates a uniform, weak inhibitory activity against several dipeptidyl peptidase (DPP) family members. In direct enzyme assays, it exhibits an IC50 of 100,000 nM against human DPP4, DPP2, and mouse FAP [1]. This contrasts with many known DPP4 inhibitors, such as vildagliptin (IC50 ~ 3-5 nM) or sitagliptin (IC50 ~ 18 nM), which show high potency and selectivity. While the compound's potency is low, its consistent, non-selective profile across these enzymes distinguishes it from more potent and selective analogs. This information is crucial for researchers designing SAR studies or seeking a non-selective control compound.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (DPP4, DPP2, FAP) |
| Comparator Or Baseline | Vildagliptin (DPP4 IC50 ~3-5 nM); Sitagliptin (DPP4 IC50 ~18 nM); General DPP4 inhibitors exhibit much lower IC50 values. |
| Quantified Difference | The target compound is approximately 5,000- to 20,000-fold less potent than typical DPP4 inhibitors. |
| Conditions | Inhibition of human seminal plasma DPP4 and DPP2, and mouse FAP, assessed as pNA release from specific peptide-p-nitroanilide substrates, pre-incubated with enzyme for 15 minutes [1]. |
Why This Matters
This data defines the compound's activity profile, indicating it is not a potent DPP4 inhibitor and should not be substituted for one; it is more appropriately used as a scaffold for optimization or as a low-activity reference.
- [1] BindingDB. BDBM50399738 (CHEMBL2179408). IC50 values for methyl 4-[(3-nitropyridin-2-yl)amino]butanoate against human DPP4, DPP2, and mouse FAP. View Source
